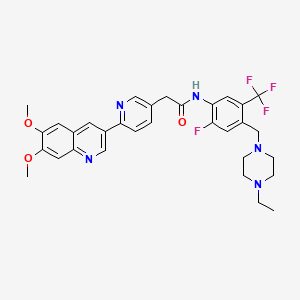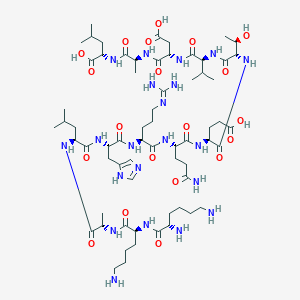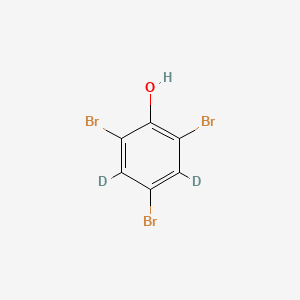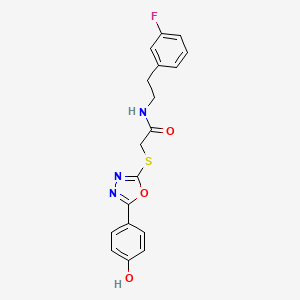
Agpv (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a synthetic peptide that has garnered interest in scientific research due to its unique properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
AGPV (trifluoroacetic acid) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is used to cleave the peptide from the resin and to remove protecting groups from the amino acids .
Industrial Production Methods
In industrial settings, AGPV (trifluoroacetic acid) is produced using automated peptide synthesizers that follow the same principles as SPPS. The process is scaled up to produce larger quantities of the peptide, ensuring high purity and consistency. The use of trifluoroacetic acid in the cleavage and purification steps is critical to obtaining the final product .
Chemical Reactions Analysis
Types of Reactions
AGPV (trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can impact the peptide’s biological activity and stability .
Scientific Research Applications
AGPV (trifluoroacetic acid) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Medicine: Explored for its therapeutic potential in treating parasitic infections and other diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
AGPV (trifluoroacetic acid) exerts its effects by interacting with specific molecular targets and pathways involved in parasite infection. The peptide binds to receptors on the surface of schistosome parasites, inhibiting their ability to infect host cells. This interaction disrupts the parasite’s life cycle and prevents infection .
Comparison with Similar Compounds
Similar Compounds
AGPV: The non-trifluoroacetic acid version of the peptide.
Other Tetrapeptides: Peptides with similar sequences but different amino acid compositions.
Uniqueness
AGPV (trifluoroacetic acid) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H27F3N4O7 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H26N4O5.C2HF3O2/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16;3-2(4,5)1(6)7/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24);(H,6,7)/t9-,10-,12-;/m0./s1 |
InChI Key |
GFFDIPGSAXOYNT-SVMJMOIZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)



![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)


![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)



